molecular formula C9H12N2O5S B1607182 4-Amino-5-methylaminosulphonyl-o-anisic acid CAS No. 57734-46-0

4-Amino-5-methylaminosulphonyl-o-anisic acid

Cat. No.: B1607182
CAS No.: 57734-46-0
M. Wt: 260.27 g/mol
InChI Key: BNSPURHCZHGMCS-UHFFFAOYSA-N
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Description

4-Amino-5-methylaminosulphonyl-o-anisic acid is an organic compound with the molecular formula C9H12N2O5S. It is known for its unique structure, which includes an amino group, a methylamino group, a sulphonyl group, and a methoxy group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-methylaminosulphonyl-o-anisic acid typically involves multiple steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-methylaminosulphonyl-o-anisic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-5-methylaminosulphonyl-o-anisic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 4-Amino-5-methylaminosulphonyl-o-anisic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-methylaminosulphonyl-o-anisic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

4-amino-2-methoxy-5-(methylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S/c1-11-17(14,15)8-3-5(9(12)13)7(16-2)4-6(8)10/h3-4,11H,10H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSPURHCZHGMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57734-46-0
Record name 4-Amino-2-methoxy-5-[(methylamino)sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57734-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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